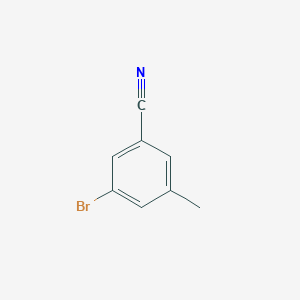

3-Bromo-5-methylbenzonitrile

説明

Significance of Aryl Nitriles in Contemporary Organic Synthesis and Applied Chemistry

Aryl nitriles are a cornerstone of modern organic chemistry, serving as versatile precursors in a multitude of chemical transformations. fiveable.me The nitrile functionality is a valuable synthon, readily convertible into other important functional groups such as amines, amides, carboxylic acids, and ketones. This chemical adaptability makes aryl nitriles indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For instance, the antidepressant 'Fluvoxamine' features a key 4-(Trifluoromethyl)benzonitrile intermediate in its synthesis. rsc.org

The development of novel and efficient methods for the synthesis of aryl nitriles is an active area of research. rsc.org Traditional methods often rely on toxic cyanide reagents. Modern approaches focus on more cost-effective and environmentally benign strategies, such as the cyanation of aryl halides using combined cyanation sources like Ceric Ammonium (B1175870) Nitrate (CAN) and DMF. rsc.orgrsc.org Other innovative techniques include palladium-catalyzed denitrative cyanation of nitroarenes and nickel-catalyzed aryl exchange reactions. acs.orgacs.org These advancements underscore the continuous effort to refine the synthesis of this critical class of compounds.

Overview of Halogenated Benzonitrile (B105546) Derivatives in Scholarly Investigations

The introduction of halogen atoms onto the benzonitrile framework dramatically influences the molecule's electronic properties and reactivity, opening up new avenues for chemical exploration. researchgate.net Halogenated benzonitriles are frequently employed in cross-coupling reactions, where the halogen atom acts as a leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This has made them valuable building blocks in the construction of complex molecular architectures.

Research into halogenated benzonitriles spans a wide range of applications. For example, polychlorinated benzonitriles have been studied for their photochemical behavior and potential interactions with humic substances in environmental chemistry. justobjects.nl The synthesis of halogenated benzonitriles can be achieved through various methods, including the direct vapor phase halogenation of benzonitrile at high temperatures. google.com The specific position and nature of the halogen substituent can be tailored to achieve desired reactivity and to direct subsequent chemical modifications.

Specific Research Focus: 3-Bromo-5-methylbenzonitrile within the Broader Context of Benzonitrile Chemistry

Within the diverse family of halogenated benzonitriles, this compound emerges as a compound of particular interest due to its unique substitution pattern. nih.gov The presence of a bromine atom at the meta-position relative to the nitrile group, along with a methyl group, provides a distinct steric and electronic environment. This specific arrangement influences its reactivity in synthetic transformations and its potential as a precursor for more complex molecules.

The strategic placement of the bromo and methyl groups on the benzonitrile core makes this compound a valuable tool for researchers. It is utilized in the synthesis of sterically controlled arenes and serves as a key intermediate in the preparation of various organic compounds. chemicalbook.com The study of this specific isomer contributes to a deeper understanding of structure-activity relationships within the broader class of benzonitrile derivatives and facilitates the development of novel compounds with tailored properties.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGGBJGKQMUYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561724 | |

| Record name | 3-Bromo-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124289-21-0 | |

| Record name | 3-Bromo-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 3 Bromo 5 Methylbenzonitrile

The fundamental physical and chemical characteristics of 3-Bromo-5-methylbenzonitrile are crucial for its application in synthesis and research. These properties dictate its behavior in different solvents and reaction conditions.

| Property | Value |

| Molecular Formula | C8H6BrN |

| Molecular Weight | 196.044 g/mol |

| Melting Point | 57-58.5 °C |

| Boiling Point | 256.1±20.0 °C at 760 mmHg |

| Density | 1.5±0.1 g/cm³ |

| Flash Point | 108.7±21.8 °C |

| LogP | 2.60 |

| CAS Number | 124289-21-0 |

This data is compiled from various chemical databases and may have slight variations depending on the source. chemsrc.com

Synthesis and Reactions of 3 Bromo 5 Methylbenzonitrile

The preparation of 3-Bromo-5-methylbenzonitrile can be achieved through various synthetic routes, often starting from commercially available precursors. One common approach involves the oxidation of the corresponding toluene (B28343) derivative. For instance, 1-bromo-3,5-dimethylbenzene (B43891) can be oxidized using potassium permanganate (B83412) in a mixture of pyridine (B92270) and water to yield 3-bromo-5-methylbenzoic acid. chemicalbook.com This acid can then be converted to the corresponding amide and subsequently dehydrated to the nitrile.

Another potential route involves the direct bromination of 3-methylbenzonitrile. However, controlling the regioselectivity of this reaction to favor the desired 3-bromo-5-methyl isomer can be challenging and may require specific reaction conditions and catalysts.

Once synthesized, this compound can participate in a range of chemical reactions. The bromine atom can be readily displaced through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new substituents at the 3-position. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic utility of this compound.

Research Applications of 3 Bromo 5 Methylbenzonitrile

Established Synthetic Pathways and Precursors

The construction of the this compound scaffold relies on the strategic introduction of its three functional groups onto the benzene (B151609) ring. The order of these reactions is critical to ensure the desired meta-substitution pattern.

A plausible and chemically sound multi-step synthesis begins with the precursor 4-Amino-3-methylbenzonitrile. This pathway involves an initial bromination step followed by the removal of the directing amino group.

The first step in this sequence is the electrophilic bromination of 4-Amino-3-methylbenzonitrile. The potent activating and ortho-, para-directing effect of the amino group governs the regioselectivity of this reaction. The position para to the amino group is occupied by the cyano group, and one ortho position is blocked by the methyl group. Consequently, bromine is directed to the vacant C-5 position, which is ortho to the amino group. This reaction typically proceeds under mild conditions using a brominating agent such as molecular bromine (Br₂) in a suitable solvent.

Following bromination, the resulting intermediate, 4-amino-5-bromo-3-methylbenzonitrile, undergoes deamination to remove the amino group and yield the final product. This transformation is classically achieved through the formation of a diazonium salt, a cornerstone of the Sandmeyer reaction and related processes. nih.gov The process involves:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to form a diazonium salt.

Reductive Removal: The diazonium group (-N₂⁺) is then replaced by a hydrogen atom. This reductive deamination can be accomplished using a reducing agent such as hypophosphorous acid (H₃PO₂).

This sequence is analogous to the Sandmeyer reaction, which is widely used to convert aryl amines into aryl halides or cyanides via a diazonium intermediate in the presence of a copper(I) salt catalyst. nih.govresearchgate.net

An alternative synthetic route to this compound can be envisioned starting from 1-bromo-3,5-dimethylbenzene (B43891). This approach involves two primary transformations:

Oxidation: One of the methyl groups of 1-bromo-3,5-dimethylbenzene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). chemicalbook.com This reaction yields 3-bromo-5-methylbenzoic acid. chemicalbook.com

Conversion to Nitrile: The resulting benzoic acid derivative is then converted into the corresponding nitrile. This can be achieved through several standard methods, such as conversion to the primary amide followed by dehydration, or via the acid chloride intermediate.

Multi-Step Synthesis from 4-Amino-3-methylbenzonitrile

Comparative Analysis of Synthesis Yields for Brominated and Chlorinated Analogs

Table 1: Theoretical Comparison of Electrophilic Halogenation

| Feature | Bromination | Chlorination | Implication for Yield |

|---|---|---|---|

| Reactivity | Lower | Higher | Chlorination may require stricter temperature control to prevent side reactions. |

| Selectivity | Higher | Lower | Bromination often results in a cleaner product profile and potentially higher isolated yields of the target isomer. |

| Leaving Group | Good | Good | Both are effective for subsequent reactions. |

Halogen Exchange Reactions for Further Derivatization

The bromine atom in this compound serves as a versatile handle for further molecular modifications through halogen exchange reactions. nih.gov These reactions allow for the substitution of bromine with other halogens, which can be crucial for tuning the electronic properties of the molecule or for enabling different types of subsequent coupling reactions. nih.gov

Two significant types of halogen exchange applicable to aryl bromides are:

Fluorination: The conversion of an aryl bromide to an aryl fluoride (B91410) can be accomplished by heating with an alkali metal fluoride, such as potassium fluoride (KF), often in a polar aprotic solvent. google.comgoogle.com These reactions, sometimes referred to as Halex reactions, may require high temperatures and occasionally the use of catalysts like crown ethers to enhance the solubility and reactivity of the fluoride salt. google.comgoogle.com

Iodination: An aryl bromide can be converted to a more reactive aryl iodide through a metal-mediated Finkelstein-type reaction. nih.gov This transformation is valuable because aryl iodides are often superior substrates in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This exchange can be catalyzed by copper or nickel complexes in the presence of an iodide source like sodium iodide or potassium iodide. nih.govfrontiersin.org

Nickel-Catalyzed Conversion to 3-Iodo-5-methylbenzonitrile

The transformation of this compound into its iodo counterpart, 3-Iodo-5-methylbenzonitrile, can be effectively achieved through a nickel-catalyzed halogen exchange reaction. This method serves as a crucial synthetic step for creating iodo-aromatic compounds, which are valuable precursors in various cross-coupling reactions. The process involves the displacement of the bromine atom with an iodine atom, facilitated by a nickel catalyst. This specific conversion was utilized in studies focusing on the reactivity of meta-halo-benzonitrile derivatives. rsc.org The iodo analog, synthesized via this Ni-catalyzed exchange from the bromo compound, was then used as a model compound to investigate the effects of different halogens as leaving groups in subsequent nucleophilic substitution reactions. rsc.org

Innovations in Green Chemistry for Benzonitrile Synthesis

Microwave-Assisted Protocols in Aromatic Halogenation and Substitution

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. researchgate.netresearchgate.net For the synthesis and modification of aromatic compounds like this compound, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times and often improve product yields. researchgate.netrsc.org

Research on meta-halo-benzonitrile derivatives has demonstrated the efficacy of microwave-induced nucleophilic substitution. rsc.org In these studies, a dedicated single-mode microwave system was used to facilitate the [¹⁸F]fluorination of 3-halo-5-methylbenzonitriles. This method proved to be exceptionally fast, with reactions reaching completion in under three minutes. rsc.org The use of microwave energy not only enhances reaction rates but also contributes to energy efficiency. rsc.org

The following table summarizes the findings from a study on microwave-induced nucleophilic substitution of 3-halo-5-methylbenzonitrile precursors.

Microwave-Induced [¹⁸F]Fluorination of 3-Halo-5-methylbenzonitrile

| Precursor | Power | Heating Time | Yield of [¹⁸F]Fluoro Product |

|---|---|---|---|

| This compound | 50% | 5 min | Low/Not specified |

| This compound | 50% | 10 min (reheated) | 13% |

| 3-Chloro-5-methylbenzonitrile | 50% | 5 min | 9% |

| 3-Fluoro-5-methylbenzonitrile | 50% | 5 min | 56-64% |

Data sourced from studies on microwave-induced nucleophilic substitution. rsc.orgrsc.org

These results underscore the potential of microwave-assisted protocols to drive reactions that are otherwise slow or inefficient under conventional heating, establishing it as a key technology in modern synthetic chemistry. rsc.orgrsc.org

Aqueous Medium Reaction Conditions for Reduced Environmental Impact

A significant advancement in green chemistry involves the substitution of volatile and often toxic organic solvents with water. The synthesis of aryl nitriles in aqueous media represents a major step towards developing more environmentally benign processes. rsc.orgrsc.org

One approach involves the one-pot conversion of aromatic aldehydes to aryl nitriles using water as the solvent, which minimizes pollution compared to conventional methods that rely on harmful reagents. rsc.org Another key green strategy is the palladium-catalyzed cyanation of aryl halides in aqueous systems. mit.eduacs.org Researchers have found that using solvent mixtures with a high percentage of water, such as a 5:1 H₂O/THF mixture, can lead to full conversion of aryl chlorides to their corresponding nitriles. mit.eduacs.org Similarly, solvent systems like a 1:1 mixture of dioxane and water have been used effectively. nih.gov These methods often utilize non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]), further enhancing the green credentials of the synthesis. rsc.orgnih.gov The use of aqueous conditions can overcome the insolubility of such reagents in organic solvents and facilitate milder reaction conditions, sometimes at temperatures as low as room temperature. researchgate.netacs.org

Mechanistic Studies of Reaction Pathways

The reactivity of this compound is a subject of significant interest in the field of organic chemistry. The presence of both an electron-withdrawing nitrile group and a halogen atom on the aromatic ring makes it a candidate for several reaction types, most notably nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution is a key reaction class for aryl halides. wikipedia.orgchemistrysteps.com Unlike nucleophilic substitution at saturated carbons (SN1 and SN2), SNAr reactions proceed via a distinct addition-elimination mechanism. wikipedia.orgchemistrysteps.com This pathway is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In the case of this compound, the cyano (-CN) group serves as a moderately electron-withdrawing substituent. However, its position meta to the bromine atom is not ideal for stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org Electron-withdrawing groups at the ortho and para positions are significantly more effective at delocalizing the negative charge, thereby accelerating the reaction. libretexts.orgpressbooks.pub

A noteworthy aspect of SNAr reactions is the unusual trend in halogen leaving group ability. wikipedia.orgnih.gov Contrary to the trend observed in SN1 and SN2 reactions (I > Br > Cl > F), the reactivity order in SNAr is often reversed: F > Cl ≈ Br > I. wikipedia.orgnih.gov This "element effect" is attributed to the two-step mechanism of the SNAr reaction. nih.gov The first step, the nucleophilic attack, is typically the rate-determining step. uomustansiriyah.edu.iq More electronegative halogens, like fluorine, are better at inductively stabilizing the developing negative charge in the transition state leading to the Meisenheimer complex, thus increasing the reaction rate. wikipedia.orguomustansiriyah.edu.iq The breaking of the carbon-halogen bond occurs in the second, faster step. wikipedia.org

Table 1: Relative Reactivity of Halogen Leaving Groups in a Typical SNAr Reaction.

| Halogen (X) | Relative Rate |

| F | 3300 |

| Cl | Not specified |

| Br | Not specified |

| I | 1 |

This table illustrates the general trend of leaving group reactivity in SNAr reactions, where fluoride is significantly more reactive than iodide. uomustansiriyah.edu.iq

Influence of Substituents on Reaction Kinetics and Mechanisms

The kinetics and mechanism of SNAr reactions are highly sensitive to the nature and position of substituents on the aromatic ring. nih.govmasterorganicchemistry.com Electron-donating groups, such as the methyl group (-CH₃) in this compound, generally decrease the rate of SNAr reactions by destabilizing the negatively charged intermediate.

The nitrile group, while electron-withdrawing, has a more complex influence. Its position meta to the leaving group means it can only exert an inductive electron-withdrawing effect, which is less potent than the resonance effect it would have from the ortho or para position. libretexts.org Recent studies have also indicated that under certain conditions, particularly with less-activated aromatic systems, the traditional two-step SNAr mechanism might transition towards a concerted mechanism, where the bond-forming and bond-breaking steps occur simultaneously. springernature.com

Cross-Coupling Reactions Utilizing the Aryl Bromide Moiety

The bromine atom in this compound serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. fishersci.co.uktcichemicals.com This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. fishersci.co.uknih.gov

In the context of this compound, the aryl bromide can be efficiently coupled with various boronic acids or their esters to introduce new aryl, vinyl, or alkyl groups at the 3-position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 2: Example of a Suzuki-Miyaura Coupling Reaction.

| Aryl Halide | Boronic Acid | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Phenyl-5-methylbenzonitrile |

This table provides a representative example of a Suzuki-Miyaura coupling reaction involving an aryl bromide similar in structure to this compound.

Negishi Coupling and Related Organometallic Transformations

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that joins an organic halide with an organozinc reagent. wikipedia.orgorganic-chemistry.org This method is particularly useful for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org The organozinc reagents are typically prepared in situ from the corresponding organohalide or organolithium compound.

For this compound, a Negishi coupling would involve its reaction with an organozinc compound in the presence of a suitable palladium or nickel catalyst. This would allow for the introduction of a wide variety of organic substituents at the position of the bromine atom. The reaction mechanism is similar to that of the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Chemical Modifications of the Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo several important transformations, including reduction to amines and hydrolysis to carboxylic acids.

Generally, the direct reduction of aromatic nitriles can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, or through catalytic hydrogenation under pressure, which is often preferred for its milder conditions and avoidance of reactive metal hydrides.

The nitrile group can be considered a masked carboxylic acid. Its conversion to a carboxylic acid is typically achieved through hydrolysis under either acidic or basic conditions. chemistrysteps.com This process is a formal oxidation of the carbon atom of the nitrile.

Under acidic conditions, the nitrile is protonated, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the nitrile carbon. Following a series of proton transfers, an amide intermediate is formed. This amide is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid, 3-bromo-5-methylbenzoic acid, and an ammonium (B1175870) ion. chemistrysteps.com

In a base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. This addition leads to the formation of an intermediate imidic acid after protonation from the solvent. Tautomerization of the imidic acid gives an amide, which is then hydrolyzed under the basic conditions to form a carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the final carboxylic acid product, 3-bromo-5-methylbenzoic acid. chemistrysteps.com

One-pot reactions that combine C-H activation/borylation with subsequent functionalization are powerful tools in modern synthetic chemistry. These sequences allow for the direct conversion of C-H bonds into valuable functional groups, streamlining synthetic pathways. An efficient one-pot protocol for C-H activation, borylation, and subsequent oxidation has been described for generating meta-substituted phenols. nih.gov While a direct one-pot C-H borylation and cyanation sequence involving this compound is not prominently documented, the field of palladium-catalyzed borylation of aryl halides is well-established and can be applied to create ortho-substituted aryl boronates. acs.org These borylated intermediates are versatile and can participate in a wide array of cross-coupling reactions. The concept of creating substituted benzenes through one-pot cycloaddition reactions catalyzed by ruthenium complexes also highlights the drive towards efficient, single-step synthetic methods. nih.gov

Transformations Involving the Methyl Substituent

The methyl group on the aromatic ring is also a site for chemical modification, most notably through free-radical halogenation.

The methyl group of this compound can be selectively halogenated at the benzylic position, which is the carbon atom adjacent to the aromatic ring. This transformation is typically achieved via a free-radical chain reaction. chemistryscore.com The reagent of choice for this benzylic bromination is N-bromosuccinimide (NBS). masterorganicchemistry.comyoutube.com The reaction is usually carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, and requires the presence of a radical initiator, which can be light (hν) or a chemical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). chemistryscore.comgoogle.com

The mechanism, known as the Wohl-Ziegler reaction, involves several steps. masterorganicchemistry.com Initially, the radical initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical in low concentration. This bromine radical then abstracts a hydrogen atom from the benzylic position of this compound. This abstraction is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring. The stabilized benzylic radical then reacts with a molecule of bromine (Br₂), which is present in a low but constant concentration, to form the product, 3-bromo-5-(bromomethyl)benzonitrile, and a new bromine radical that continues the chain reaction. chemistryscore.comyoutube.com The use of NBS is crucial as it maintains a low concentration of Br₂, which minimizes the competing electrophilic aromatic bromination of the benzene ring itself. masterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide critical data for its structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the substitution pattern, the three aromatic protons are in different chemical environments and are expected to appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The coupling between these protons (spin-spin splitting) will provide information about their relative positions on the benzene ring.

The methyl (CH₃) protons are expected to appear as a singlet in the upfield region of the spectrum (typically δ 2.0-2.5 ppm), as there are no adjacent protons to cause splitting. The integration of the signals will correspond to the number of protons in each environment (a 1:1:1 ratio for the aromatic protons and a 3-proton singlet for the methyl group).

A predicted ¹H NMR data table for this compound is provided below, based on established substituent effects.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | 7.4-7.8 | Multiplet | 3H |

| Methyl H | 2.3-2.5 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum. The chemical shifts of these signals are highly dependent on the electronic environment of the carbon atoms.

The carbon atom of the nitrile group (C≡N) is expected to appear in the range of δ 115-125 ppm. The six aromatic carbons will have distinct chemical shifts, influenced by the electron-withdrawing bromine atom and the electron-donating methyl group. The carbon atom attached to the bromine (C-Br) will be significantly deshielded. The quaternary carbons (those attached to the substituents) will generally have lower intensities compared to the protonated carbons. The methyl carbon will appear at a characteristic upfield chemical shift (typically δ 20-30 ppm).

A predicted ¹³C NMR data table for this compound is presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (6 carbons) | 110-140 |

| Nitrile C (C≡N) | 115-125 |

| Methyl C (CH₃) | 20-25 |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For halogenated aromatic compounds like this compound, mass spectrometry provides unambiguous identification and insights into the molecule's stability and bond strengths.

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. The precise mass-to-charge ratio (m/z) obtained from HR-MS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₈H₆BrN), HR-MS is crucial for confirming its identity. The presence of bromine is distinctly characterized by the isotopic pattern of ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio, leading to two major peaks (M and M+2) of nearly equal intensity. miamioh.edu

Predicted collision cross-section (CCS) values, which provide information about the ion's three-dimensional shape, can be calculated for various adducts of this compound. uni.lu These predictions are instrumental for comparison with experimental data in advanced analytical workflows.

Table 1: Predicted HR-MS Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 195.97563 | 129.1 |

| [M]⁺ | 194.96780 | 141.3 |

| [M+Na]⁺ | 217.95757 | 143.8 |

| [M+NH₄]⁺ | 213.00217 | 150.2 |

| [M+K]⁺ | 233.93151 | 132.3 |

| [M-H]⁻ | 193.96107 | 134.3 |

This data is computationally predicted and provides a theoretical basis for experimental identification.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing fragile molecules and noncovalent complexes. nih.gov In the context of this compound and its analogs, ESI-MS can be employed to study interactions with other molecules, such as metal ions or binding proteins, by preserving these delicate complexes during the ionization process. nih.gov The gentle nature of ESI allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it an ideal tool for investigating supramolecular chemistry involving these nitrile compounds. nih.gov

The primary fragmentation pathway for bromo compounds in mass spectrometry is often the loss of the halogen atom. miamioh.edu For this compound, a prominent fragmentation would be the cleavage of the C-Br bond to form a [M-Br]⁺ ion. Another common pathway is the loss of HBr. miamioh.edu More complex fragmentation patterns, such as alpha-cleavage (fragmentation of a bond adjacent to the atom with the initial radical) or McLafferty rearrangements in derivatives with longer alkyl chains, can also occur and provide further structural information. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. For aromatic molecules like benzonitrile and its derivatives, the absorption bands observed in the UV-Vis spectrum primarily correspond to electronic transitions within the π-electron system of the benzene ring and the nitrile group. frontiersin.org

The UV absorption spectra of benzonitrile derivatives are characterized by transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital (π→π*). These transitions are typically responsible for the strong absorption bands observed in the UV region. In benzonitrile, these transitions give rise to distinct absorption bands. The substitution on the benzene ring, as in this compound, influences the energy of these transitions. The bromine atom and methyl group can cause shifts in the absorption maxima (either to longer or shorter wavelengths) and changes in the intensity of the absorption bands compared to unsubstituted benzonitrile. These shifts are due to the electronic effects of the substituents on the π-system of the aromatic ring. Extensive laboratory investigations of the photoabsorption spectra of benzonitrile have been conducted, providing a basis for understanding its substituted analogs. frontiersin.org

In addition to valence transitions like π→π*, molecules can also undergo Rydberg transitions. These transitions involve the excitation of an electron to a large, diffuse, high-energy atomic-like orbital that lies largely outside the molecular core. Rydberg states are typically observed at higher energies (shorter wavelengths), often in the vacuum ultraviolet (VUV) region of the spectrum. The study of Rydberg transitions provides information about the molecule's ionization potential and its interaction with high-energy radiation. For benzonitrile, photoabsorption studies using synchrotron radiation have characterized several neutral and ionic excited states, which include these high-energy Rydberg states. frontiersin.org

Computational Chemistry Approaches to 3 Bromo 5 Methylbenzonitrile

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. uni-muenchen.de This method is adept at predicting a wide array of molecular properties by calculating the electron density, offering a balance between accuracy and computational cost. For 3-Bromo-5-methylbenzonitrile, DFT calculations, often employing hybrid functionals like B3LYP with a substantial basis set such as 6-311++G(d,p), are used to determine its most stable three-dimensional arrangement and electronic properties. ijrte.orgorientjchem.org

Optimized Geometric Parameters and Conformational Analysis

A fundamental application of DFT is the geometry optimization of a molecule to find its lowest energy structure. This process determines the precise bond lengths, bond angles, and dihedral angles between the atoms of this compound. The resulting optimized geometry represents the most stable conformation of the molecule.

Table 1: Calculated Geometric Parameters for this compound This table illustrates the types of parameters obtained from a DFT geometry optimization. Actual values would be derived from specific computational runs.

| Parameter | Atoms Involved | Description |

| Bond Lengths (Å) | ||

| C-C (ring) | The distances between adjacent carbon atoms in the benzene (B151609) ring. | |

| C-H (methyl) | The distances between the methyl carbon and its hydrogen atoms. | |

| C-CN | The distance between the ring carbon and the nitrile carbon. | |

| C≡N | The length of the triple bond in the nitrile group. | |

| C-Br | The distance between the ring carbon and the bromine atom. | |

| Bond Angles (º) | ||

| C-C-C (ring) | The angles formed by three consecutive carbon atoms in the ring. | |

| C-C-Br | The angle between the ring carbons and the bromine substituent. | |

| C-C-CH₃ | The angle between the ring carbons and the methyl substituent. | |

| C-C-CN | The angle between the ring carbons and the nitrile substituent. | |

| Dihedral Angles (º) | ||

| C-C-C-C (ring) | The torsional angles that define the planarity of the benzene ring. |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more polarizable and reactive, facilitating intramolecular charge transfer. nih.govirjweb.com For substituted benzonitriles, the nature and position of the substituent groups significantly influence these orbital energies and the resulting energy gap. irjweb.com

Table 2: Frontier Molecular Orbital Energies This table outlines the key energy values derived from a HOMO-LUMO analysis.

| Parameter | Description | Significance |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity to act as an electron donor. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to act as an electron acceptor. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. wuxibiology.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum.

Typically, red regions indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. Conversely, blue regions represent positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the nitrile group and the bromine atom due to their high electronegativity, identifying them as potential sites for interaction with electrophiles. Positive potentials would be expected around the hydrogen atoms.

Quantum Chemical Calculations for Spectroscopic Interpretation

Quantum chemical calculations are instrumental in interpreting and predicting the spectroscopic signatures of molecules. By simulating vibrational spectra, researchers can assign experimentally observed peaks to specific molecular motions, providing a detailed understanding of the molecule's dynamics.

Theoretical Prediction of Vibrational Frequencies and Assignments

Theoretical calculations of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of this compound. These calculations identify the normal modes of vibration, which correspond to specific stretching, bending, and torsional motions of the atoms. ijrte.org

By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational bands can be achieved. orientjchem.org For example, the characteristic stretching vibration of the nitrile (C≡N) group is expected in a specific region of the spectrum. ijrte.org Similarly, vibrations involving the C-Br bond and the methyl group can be identified. These assignments confirm the molecular structure and provide insight into the strength of its chemical bonds. ijrte.orgorientjchem.org

Table 3: Selected Theoretical Vibrational Modes for this compound This table provides examples of vibrational modes and their typical frequency ranges that would be identified through DFT calculations.

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |

| C≡N Stretch | Stretching of the carbon-nitrogen triple bond. | ~2220-2240 researchgate.net |

| C-H Stretch (Aromatic) | Stretching of the carbon-hydrogen bonds on the benzene ring. | ~3000-3100 |

| C-H Stretch (Methyl) | Stretching of the carbon-hydrogen bonds in the methyl group. | ~2850-2960 |

| C-C Stretch (Ring) | Stretching vibrations of the carbon-carbon bonds within the ring. | ~1400-1650 ijrte.org |

| C-Br Stretch | Stretching of the carbon-bromine bond. | ~480-1129 ijrte.org |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that examines the charge distribution in a molecule in terms of localized bonds and lone pairs, providing a picture that aligns with Lewis structures. uni-muenchen.denih.gov It investigates delocalization effects caused by interactions between filled (donor) and empty (acceptor) orbitals.

Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. Computational methods, particularly Density Functional Theory (DFT), are pivotal in the predictive assessment of a molecule's NLO potential. nih.gov For this compound, computational studies can elucidate its response to an external electric field, a key determinant of its NLO activity.

Computational methods like DFT, often using functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to calculate these properties. researchgate.net The polarizability determines the linear optical response, while the first-order hyperpolarizability (β) is responsible for second-order NLO phenomena like second-harmonic generation (SHG). The presence of electron-withdrawing groups (like the nitrile group) and electron-donating groups on an aromatic ring can enhance NLO properties. In this compound, the interplay between the electron-withdrawing nitrile and bromine substituents and the weakly electron-donating methyl group on the benzene ring is expected to influence its hyperpolarizability.

To illustrate the nature of data obtained from such calculations, the following table presents representative calculated values for a related class of compounds, chloro-substituted benzaldehydes, as specific values for this compound are not available. mdpi.com

Table 1: Illustrative DFT Calculated NLO Properties of Related Compounds (o, m, p-Cl Benzaldehyde) mdpi.com

| Compound | Dipole Moment (µtot) (Debye) | Polarizability (αtot) | First-Order Hyperpolarizability (βtot) (x 10⁻³⁰ cm⁵/esu) |

|---|---|---|---|

| o-Cl Benzaldehyde | 3.1243 | 155.86 | |

| m-Cl Benzaldehyde | 1.8918 | 240.86 |

This table is for illustrative purposes to show the type of data generated from NLO calculations and the values are not for this compound.

The magnitude of the hyperpolarizability is a direct indicator of the NLO activity of a molecule. Computational screening of compounds like this compound for their NLO properties can guide the synthesis of novel materials for advanced optical applications.

Thermodynamical Property Predictions

Computational chemistry offers a robust framework for the prediction of key thermodynamic properties of molecules, such as entropy, enthalpy, and Gibbs free energy. rsc.org These calculations are fundamental to understanding the stability, reactivity, and behavior of a compound under various conditions, and are often performed using statistical mechanics based on data from quantum mechanical calculations. rsc.orgresearchgate.net

The standard thermodynamic functions of a molecule can be computed from its vibrational frequencies, which are obtainable from quantum chemical calculations, typically using DFT. By calculating the vibrational spectrum of this compound, it is possible to determine its partition function, from which thermodynamic properties are derived.

Enthalpy (H): Represents the total heat content of a system. Computationally, it is determined from the sum of the total electronic energy and the thermal correction to the enthalpy, which includes vibrational, rotational, and translational contributions.

Entropy (S): A measure of the disorder or randomness of a system. It is calculated from the vibrational, rotational, and translational partition functions.

Gibbs Free Energy (G): A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It is calculated using the equation G = H - TS, where T is the temperature. mdpi.com

While specific calculated thermodynamic data for this compound are not prevalent in public literature, the table below provides an example of the kind of data that can be generated for a molecule through computational methods. The values are for a different compound and serve only as an illustration.

Table 2: Illustrative Calculated Thermodynamic Properties

| Thermodynamic Property | Value | Units |

|---|---|---|

| Enthalpy | Illustrative Value | kJ/mol |

| Entropy | Illustrative Value | J/(mol·K) |

This table is for illustrative purposes only. The values are not for this compound.

These predicted thermodynamic values are invaluable for chemical engineers in process design and optimization, and for chemists in understanding reaction equilibria and kinetics involving this compound.

Molecular Docking and QSAR Modeling for Biological Interactions (by analogy with related compounds)

While this compound itself may not have extensive biological activity data, computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict its potential biological interactions by drawing analogies with structurally related compounds. mdpi.com

Molecular Docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this involves docking a small molecule (ligand), such as a derivative of this compound, into the binding site of a target protein. The results of a docking study can provide insights into the binding affinity, mode of interaction, and potential biological activity of the compound. For instance, studies on other aromatic compounds containing nitrogen and bromine have utilized molecular docking to explore their potential as antimicrobial or anticancer agents. chemrevlett.comnih.gov The binding energy, typically in kcal/mol, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the protein's active site are key outputs of these simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. For example, QSAR studies on substituted benzimidazoles and benzothiazoles have been used to correlate their structural features with antimicrobial or antiproliferative activities. nih.govmdpi.com Descriptors used in QSAR models can include physicochemical properties (like logP), electronic properties, and steric parameters. A QSAR model for a series of compounds structurally analogous to this compound could potentially predict its biological activity based on its unique combination of a bromo, methyl, and nitrile substituent on the benzene ring.

The following table illustrates the type of data generated from a QSAR study on related compounds, showing the correlation between descriptors and biological activity.

Table 3: Illustrative QSAR Model Data for a Series of Biologically Active Compounds

| Descriptor | Coefficient | Contribution to Activity |

|---|---|---|

| LogP (Lipophilicity) | Illustrative Value | Positive/Negative |

| Molecular Weight | Illustrative Value | Positive/Negative |

This table is for illustrative purposes only and does not represent a specific QSAR model for this compound.

By leveraging these in silico techniques, researchers can hypothesize potential biological targets and activities for this compound, thereby guiding future experimental investigations in medicinal chemistry and toxicology.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-5-methylbenzonitrile, and how do halogen substituents influence reactivity?

- Methodological Answer : The compound can be synthesized via microwave-assisted nucleophilic halogenation. For example, bromination of 5-methylbenzonitrile using bromine sources (e.g., NBS or Br₂) under controlled microwave irradiation (e.g., 150–200 W, 80–120°C) enhances reaction efficiency and selectivity . The electron-withdrawing nitrile group directs bromination to the meta position relative to the methyl substituent. Halogen reactivity is influenced by steric and electronic effects; bromine’s polarizability enhances electrophilic substitution compared to chlorine .

Q. What purification and characterization methods ensure high-purity this compound?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the compound. Evidence from similar brominated nitriles indicates >95% purity achievable via HPLC (High-Performance Liquid Chromatography) .

- Characterization :

- NMR : H NMR (CDCl₃) typically shows a singlet for the methyl group (~δ 2.35 ppm) and aromatic protons split by bromine’s anisotropic effect.

- IR : C≡N stretching at ~2220 cm⁻¹ and C-Br absorption near 550–650 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M]⁺ at m/z 195/197 (Br isotopic pattern) confirms the molecular formula C₈H₆BrN.

Q. How do researchers validate the structural integrity of this compound in complex reaction systems?

- Methodological Answer : Combine spectroscopic cross-validation (NMR, IR, MS) with elemental analysis (C, H, N, Br). For reaction intermediates, monitor by TLC (Rf comparison) and GC-MS. Contradictions in data (e.g., unexpected byproducts) require revisiting reaction conditions (e.g., temperature, stoichiometry) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

- Methodological Answer : The nitrile group (-CN) acts as a strong meta-directing, electron-withdrawing group, while the methyl substituent (-CH₃) is ortho/para-directing. Computational studies (DFT calculations) show that bromine preferentially attacks the meta position to -CN due to lower activation energy. Solvent polarity (e.g., DCM vs. DMF) further modulates transition-state stability .

Q. How does this compound compare to structurally similar brominated nitriles in cross-coupling reactions?

- Methodological Answer :

Q. What role does this compound play in synthesizing bioactive molecules?

- Methodological Answer : The compound serves as a precursor to heterocyclic scaffolds. For example:

Q. How can researchers resolve contradictions in reported purity and analytical data for this compound?

- Methodological Answer : Discrepancies in purity (e.g., 95% vs. 98% HPLC) may arise from differences in analytical methods. Standardize protocols:

- HPLC : Use a C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

- Elemental Analysis : Confirm Br content (±0.3% tolerance). Re-evaluate suppliers’ data against in-house validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。